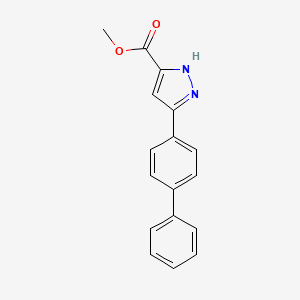

5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 3-(4-phenylphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-21-17(20)16-11-15(18-19-16)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNDJPYVJPUGQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501202951 | |

| Record name | Methyl 5-[1,1′-biphenyl]-4-yl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159596-88-9 | |

| Record name | Methyl 5-[1,1′-biphenyl]-4-yl-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159596-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-[1,1′-biphenyl]-4-yl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid methyl ester typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or β-ketoester.

Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction.

Esterification: The carboxylic acid group can be esterified using methanol and a strong acid catalyst, such as sulfuric acid, to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace substituents on the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid methyl ester has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Carboxylic Acid Esters

5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester

- Structure : Differs in substituent positions (3-methylsulfanyl and 4-carboxylic acid ethyl ester) and lacks the biphenyl group at position 4.

- Bioactivity : Demonstrated analgesic and anti-inflammatory activity in rodent models but exhibited ulcerogenic side effects at higher doses .

1H-Pyrazole-3-carboxylic acid methyl ester derivatives

- Structure : Core pyrazole-3-carboxylic acid methyl ester scaffold with variable substituents at position 5 (e.g., alkyl, aryl) .

- Key Differences : The biphenyl group in the target compound introduces steric bulk and extended π-conjugation, which may influence binding affinity to biological targets (e.g., cyclooxygenase enzymes) and metabolic stability.

Non-Pyrazole Methyl Esters

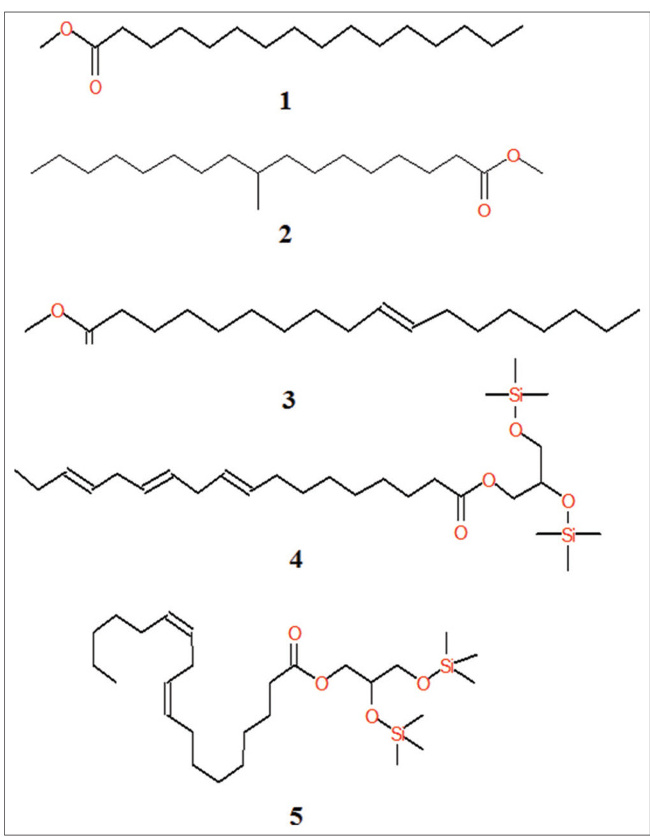

Fatty Acid Methyl Esters (e.g., Hexadecanoic acid methyl ester)

- Structure : Simple aliphatic esters lacking aromatic or heterocyclic components .

- Functional Role : Primarily studied in lipid metabolism and analytical chemistry (e.g., GC-MS detection). Compared to pyrazole esters, these compounds exhibit higher logP values (~7.0) due to long aliphatic chains, resulting in poor aqueous solubility .

Diterpene Methyl Esters (e.g., Sandaracopimaric acid methyl ester)

- Structure : Complex tricyclic diterpene core with a methyl ester group, isolated from plant resins .

- Bioactivity : Demonstrates antimicrobial and anti-inflammatory properties. The rigid terpene scaffold contrasts with the planar pyrazole ring, highlighting how core structure dictates biological target specificity.

Data Tables

Table 1: Structural and Functional Comparison of Selected Methyl Esters

Research Findings and Implications

- Pharmacological Potential: Pyrazole esters with aromatic substituents (e.g., biphenyl) may exhibit enhanced target selectivity compared to aliphatic analogs due to π-π stacking interactions with proteins .

- Metabolic Stability: The biphenyl group in the target compound could reduce ester hydrolysis rates, prolonging half-life relative to simpler esters like hexadecanoic acid methyl ester .

- Limitations : Evidence gaps exist regarding the target compound’s specific bioactivity and toxicity. Further studies comparing its efficacy to ethyl ester analogs (e.g., ulcerogenic risk) are warranted .

Biological Activity

Overview

5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid methyl ester is a heterocyclic compound characterized by a pyrazole ring and a biphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the biphenyl group enhances its hydrophobicity, which may influence its interaction with biological targets.

- Molecular Formula : C17H14N2O2

- Molecular Weight : 278.31 g/mol

- CAS Number : 1159596-88-9

Synthesis

The synthesis of 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid methyl ester typically involves:

- Formation of the Pyrazole Ring : Through cyclocondensation of hydrazine with a 1,3-diketone or β-ketoester.

- Introduction of the Biphenyl Group : Via Suzuki-Miyaura cross-coupling reaction.

- Esterification : Using methanol and a strong acid catalyst to yield the methyl ester.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid methyl ester can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases and modulation of apoptotic pathways.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase. In vitro studies suggest that it can reduce inflammation markers in activated macrophages, possibly through the suppression of NF-kB signaling pathways.

Antimicrobial Activity

Preliminary studies have indicated that 5-Biphenyl-4-yl-1H-pyrazole-3-carboxylic acid methyl ester exhibits antimicrobial properties against a range of bacteria and fungi. These effects may be attributed to its ability to disrupt microbial membranes or inhibit essential metabolic pathways.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

- Kinase Inhibition : It may act as an inhibitor for various kinases involved in cancer progression.

- Cytokine Modulation : By affecting the expression and activity of cytokines, it can alter inflammatory responses.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Phenyl-1H-pyrazole-3-carboxylic acid methyl ester | Lacks biphenyl group | Lower hydrophobicity, reduced activity |

| 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid methyl ester | Contains methoxy group | Different reactivity, potential for varied biological effects |

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry reported that derivatives of pyrazole showed significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values in the low micromolar range.

- Anti-inflammatory Research : Research in Pharmacology Reports demonstrated that pyrazole derivatives could effectively reduce paw edema in rat models, indicating strong anti-inflammatory potential.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-biphenyl-4-yl-1H-pyrazole-3-carboxylic acid methyl ester?

The synthesis typically involves functionalizing the pyrazole core. A common approach is reacting the amino group of a precursor pyrazole (e.g., 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester) with acid anhydrides or chlorides to introduce substituents. For example, biphenyl groups can be added via Suzuki coupling or nucleophilic substitution. The methyl ester moiety is often introduced by esterification of the carboxylic acid intermediate using methanol under acidic conditions . Key steps :

- Purification via column chromatography.

- Characterization by ¹H-NMR, IR, and mass spectrometry to confirm regioselectivity and ester formation .

Q. How can researchers validate the purity and structural integrity of synthesized compounds?

- Elemental analysis ensures stoichiometric purity.

- Spectroscopic techniques :

- ¹H-NMR to confirm substitution patterns (e.g., biphenyl protons at δ 7.2–7.8 ppm).

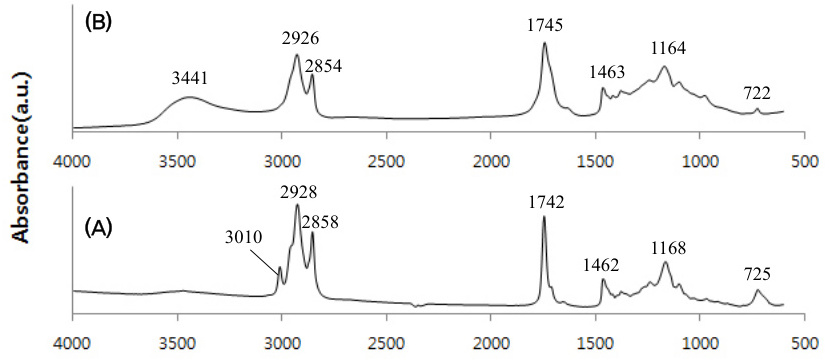

- IR for ester carbonyl (C=O stretch at ~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Analgesic activity : Tail-flick or hot-plate tests in rodent models.

- Anti-inflammatory activity : Carrageenan-induced paw edema assay, measuring inhibition of prostaglandin E2 (PGE2) .

- Ulcerogenicity : Assess gastric lesions in treated animals to evaluate safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize pyrazole-based analogs?

- Substituent variation : Replace the biphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate electronic effects.

- Ester vs. carboxylic acid : Compare methyl ester derivatives with free acids to study bioavailability and metabolic stability .

- Data-driven example : In a related series, 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester (4c) showed enhanced anti-inflammatory activity due to hydrophobic interactions with COX-2 .

Q. How should contradictory pharmacological data (e.g., moderate activity in one assay vs. high ulcerogenicity) be addressed?

- Mechanistic profiling : Use molecular docking to assess binding affinity to COX-1/COX-2. High ulcerogenicity often correlates with COX-1 inhibition.

- Dose optimization : Conduct dose-response studies to identify therapeutic windows.

- Structural modifications : Introduce polar groups (e.g., hydroxyl) to reduce gastric toxicity while retaining activity .

Q. What computational tools are recommended for predicting metabolic pathways of methyl ester derivatives?

- In silico tools :

- Experimental validation : Use liver microsomes to confirm hydrolysis to the carboxylic acid metabolite.

Methodological Challenges and Solutions

Q. How to resolve regioselectivity issues during pyrazole functionalization?

- Controlled reaction conditions : Use Lewis acids (e.g., BF₃·Et₂O) to direct substitution to the 3-position.

- Monitoring by TLC/LC-MS to detect intermediates and optimize reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.